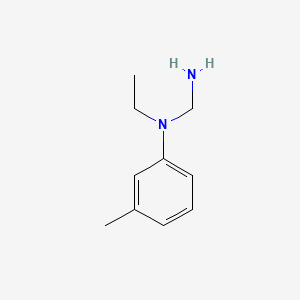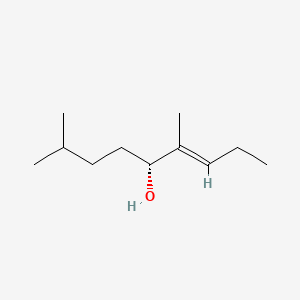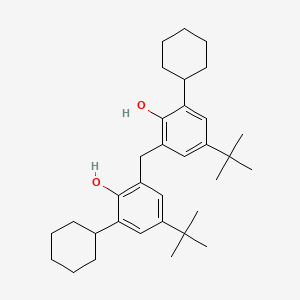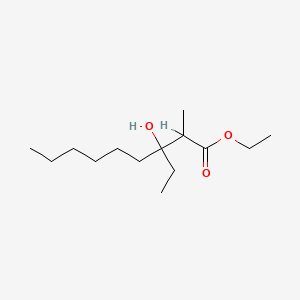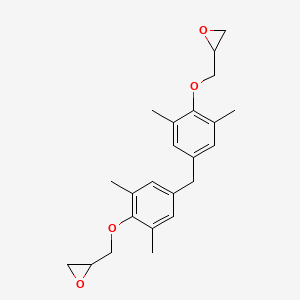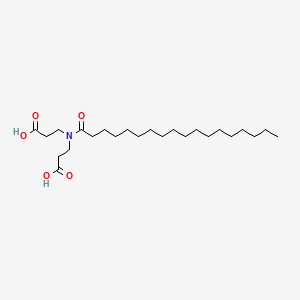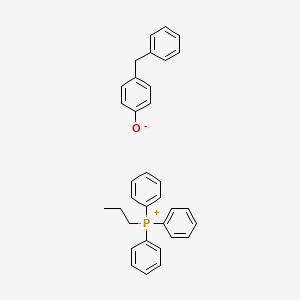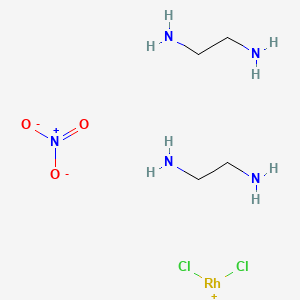
Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(ethylenediamine)rhodium nitrate is a coordination compound with the chemical formula C4H16Cl2N4Rh.NO3. This compound consists of a rhodium metal center coordinated to two ethylenediamine ligands and two chloride ions, with a nitrate counterion. Coordination compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium nitrate typically involves the reaction of rhodium chloride with ethylenediamine in the presence of a nitrate source. One common method involves dissolving rhodium chloride in water, followed by the addition of ethylenediamine and a nitrate salt, such as sodium nitrate. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of dichlorobis(ethylenediamine)rhodium nitrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the synthesis process.
化学反応の分析
Types of Reactions
Dichlorobis(ethylenediamine)rhodium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of ligands like ammonia or water in aqueous solutions.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Involve the addition of ligands such as phosphines or amines.
Major Products Formed
Substitution Reactions: Products include new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Products include rhodium complexes in different oxidation states.
Complexation Reactions: Products include mixed-ligand complexes with varied properties.
科学的研究の応用
Dichlorobis(ethylenediamine)rhodium nitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of dichlorobis(ethylenediamine)rhodium nitrate involves its interaction with biological molecules, such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on these molecules, leading to the formation of stable complexes. This interaction can disrupt the normal function of the biological molecules, resulting in therapeutic effects, such as the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
- Dichlorobis(ethylenediamine)cobalt(III) chloride
- Dichlorobis(ethylenediamine)platinum(II) chloride
- Dichlorobis(ethylenediamine)palladium(II) chloride
Uniqueness
Dichlorobis(ethylenediamine)rhodium nitrate is unique due to the specific properties imparted by the rhodium center. Rhodium complexes are known for their high catalytic activity and stability, making them valuable in both research and industrial applications. Additionally, the ability of rhodium to undergo various redox reactions and form stable complexes with a wide range of ligands further enhances its versatility.
特性
CAS番号 |
39561-32-5 |
|---|---|
分子式 |
C4H16Cl2N5O3Rh |
分子量 |
356.01 g/mol |
IUPAC名 |
dichlororhodium(1+);ethane-1,2-diamine;nitrate |
InChI |
InChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2 |
InChIキー |
HFSXEEAFYJNPOE-UHFFFAOYSA-L |
正規SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl |
関連するCAS |
15529-88-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



